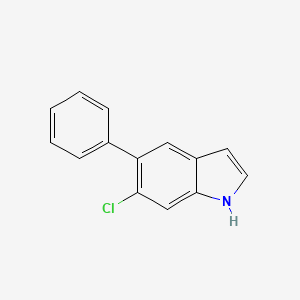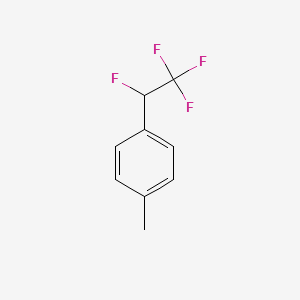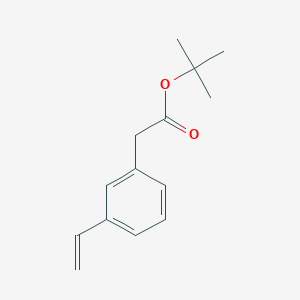
Tert-butyl 2-(3-vinylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(3-vinylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a tert-butyl group, a vinyl group, and a phenyl group attached to an acetate moiety. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-vinylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(3-vinylphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more versatile and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. This method allows for high conversion rates and selectivity, making it suitable for large-scale production . The use of dual-modified catalysts also offers the advantage of recyclability and stability, further enhancing the efficiency of the production process .
化学反应分析
Types of Reactions
Tert-butyl 2-(3-vinylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Tert-butyl 2-(3-vinylphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of tert-butyl 2-(3-vinylphenyl)acetate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.
相似化合物的比较
Similar Compounds
Tert-butyl acetate: A simpler ester with similar applications in organic synthesis and industrial processes.
Tert-butyl bromoacetate: Used as a building block in the synthesis of peptoids and other complex molecules.
Tert-butyl formate: Another ester with applications in the production of fragrances and flavorings.
Uniqueness
Tert-butyl 2-(3-vinylphenyl)acetate is unique due to the presence of the vinyl group, which allows for additional reactivity and versatility in synthetic applications. The combination of the tert-butyl, vinyl, and phenyl groups also provides a distinct set of chemical properties, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-ethenylphenyl)acetate |
InChI |
InChI=1S/C14H18O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h5-9H,1,10H2,2-4H3 |
InChI 键 |
MPRJJYYPCDUJAX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




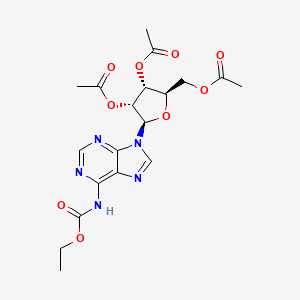
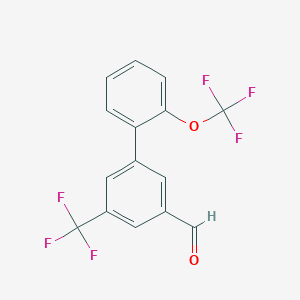



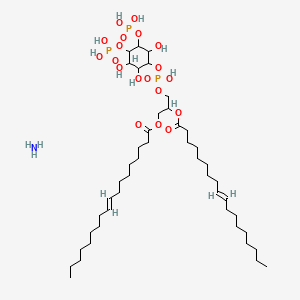
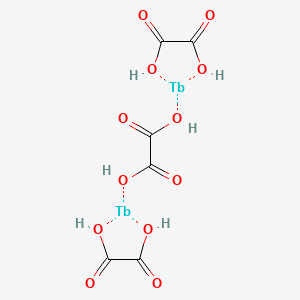


![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
